molecular formula C14H18N2O2S2 B12239822 N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine

Cat. No.: B12239822
M. Wt: 310.4 g/mol
InChI Key: MLCKCKGQUFECPI-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a complex organic compound with a unique structure that includes a benzothiazole ring, a dioxane ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the dioxane and methylsulfanyl groups through nucleophilic substitution and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The dioxane and methylsulfanyl groups can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
  • N-(1,4-dioxan-2-ylmethyl)-N-methylcarbamic chloride
  • N-[(1,4-dioxan-2-yl)methyl]ethanamine

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-methylsulfanyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H18N2O2S2/c1-16(8-10-9-17-5-6-18-10)14-15-12-4-3-11(19-2)7-13(12)20-14/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI Key

MLCKCKGQUFECPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC3=C(S2)C=C(C=C3)SC

Origin of Product

United States

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